molecular formula C17H23ClN2O2 B2702340 2-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034305-29-6

2-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2702340
CAS No.: 2034305-29-6
M. Wt: 322.83
InChI Key: AJWYAAYKWVWPBJ-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a synthetic small molecule featuring a benzamide scaffold linked to a piperidine-oxolane hybrid structure. This specific molecular architecture, incorporating both a piperidine and a tetrahydrofuran (oxolane) ring, is designed to explore structure-activity relationships (SAR) in medicinal chemistry campaigns, particularly for targeting G-protein-coupled receptors (GPCRs) and other protein classes . The chloro-substituted benzamide group is a common pharmacophore found in compounds investigated for their modulator activity on various biological targets, while the 4-(aminomethyl)piperidine moiety substituted at the 1-position with an oxolan-3-yl group contributes to the molecule's three-dimensional shape and potential for hydrogen bonding, which can influence its pharmacokinetic properties and binding affinity . The primary research application of this compound is for use as a key intermediate or a novel chemical entity in high-throughput screening (HTS) assays and phenotypic screens. It is intended for in vitro studies to investigate its potential biological activity, mechanism of action, and selectivity profile. Researchers can utilize this compound to probe undiscovered biological pathways or as a starting point for the synthesis of analog libraries for lead optimization . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-chloro-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c18-16-4-2-1-3-15(16)17(21)19-11-13-5-8-20(9-6-13)14-7-10-22-12-14/h1-4,13-14H,5-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWYAAYKWVWPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the use of reagents such as piperidine, formaldehyde, and hydrogen chloride.

    Introduction of the Oxolan Ring: The oxolan ring is introduced through a cyclization reaction. This step may require the use of catalysts and specific reaction conditions to ensure the formation of the desired ring structure.

    Chlorination: The chloro group is introduced through a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Benzamide: The final step involves coupling the synthesized intermediate with benzamide. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

The compound 2-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a notable chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows for interactions with various biological receptors, which can be leveraged in drug design.

Neuroscience

The compound's ability to cross the blood-brain barrier could position it as a candidate for treating neurological disorders. The piperidine component is often associated with neuroactive properties.

Case Study: Neuroprotective Effects

Compounds similar to this compound have been studied for neuroprotective effects against oxidative stress. For example, research on related benzamides has demonstrated their capacity to enhance nitric oxide synthesis, which plays a crucial role in neuroprotection and cognitive function .

Drug Development

The compound's unique chemical structure makes it an interesting subject for further exploration in drug development pipelines. Its potential as a lead compound for synthesizing novel therapeutics can be highlighted through structure-activity relationship (SAR) studies.

Data Table: Structure-Activity Relationship Insights

Compound VariantActivityTargetReference
This compoundTBDTBD
Related Benzamide AAnticancerc-Kit Kinase
Related Benzamide BNeuroprotectiveNitric Oxide Synthesis

Mechanism of Action

The mechanism of action of 2-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Comparisons
Compound Name/ID Key Structural Features Molecular Weight Functional Groups/Substituents
Target Compound 2-chlorobenzamide, oxolan-3-yl-piperidine, methyl linker Not provided Cl, benzamide, piperidine, oxolane
L1 () 4-chlorobenzoylthiourea, 3-fluorobenzyl, methyl carbamothionyl Not provided Cl, F, thiourea, fluorobenzyl
4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}-benzamide () 4-methylbenzamide, 4-methylbenzoyl-piperidine 357.47 g/mol Methyl, benzamide, piperidine
Ligand in Bipiperidinyl, trifluoromethyl, hydroxybutanoyl 518.01 g/mol Cl, CF₃, hydroxy, bipiperidinyl, dimethylbenzamide
941378-50-3 () Oxadiazole, cyclohexyl, benzamide Not provided Oxadiazole, cyclohexyl, Cl

Key Observations :

  • Substituent Effects : The target compound’s 2-chlorobenzamide group distinguishes it from analogs with 4-chloro (L1 in ) or methyl () substituents. Chlorine at the ortho position may sterically hinder interactions compared to para-substituted analogs .
  • Linker Diversity : Unlike thiourea-linked ligands (), the target compound uses a benzamide linker, which may reduce electrophilicity and alter catalytic or binding behavior .
Physicochemical and Conformational Properties
  • Crystal Packing (): The 4-methyl analog in adopts a semi-chair piperidine conformation with an 89.1° dihedral angle between aromatic rings. Hydrogen bonding via N-H and C-H donors stabilizes its crystal lattice. The target compound’s oxolane substituent may introduce different hydrogen-bonding patterns or packing efficiency due to its oxygen lone pairs .
  • Molecular Weight and Solubility : The trifluoromethyl-containing ligand () has a higher molecular weight (518 g/mol) than the target compound (estimated ~350–400 g/mol), likely reducing aqueous solubility. The oxolane group in the target compound could mitigate this via polar oxygen interactions .
Reactivity and Catalytic Activity
  • Suzuki Coupling () : Benzoylthiourea ligands (L1–L3) showed catalytic activity in C–C coupling reactions, with GC-MS confirming aryl halide conversion. The target compound’s benzamide core lacks the thiourea moiety critical for metal coordination in these catalysts, suggesting divergent reactivity profiles .
  • Synthetic Yields: The 4-methylbenzamide derivative () was synthesized in 79% yield via acylation of 4-aminomethylpiperidine.

Biological Activity

2-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a synthetic compound characterized by a complex structure that includes a benzamide core, a chlorine substituent, and a piperidine derivative linked through an oxolane unit. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in enzyme modulation and receptor interactions.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H20ClN2O\text{C}_{15}\text{H}_{20}\text{ClN}_2\text{O}

This structure indicates the presence of multiple functional groups that may influence its biological activity through various mechanisms.

The biological activity of benzamide derivatives, including this compound, is often attributed to their ability to interact with specific enzymes and receptors. The presence of the piperidine and oxolane rings suggests potential for:

  • Hydrogen Bonding : These interactions are crucial for binding to target proteins.
  • Hydrophobic Interactions : Contributing to the stability of ligand-receptor complexes.

Research indicates that compounds with similar structures may modulate cellular functions, including metabolic pathways and signaling mechanisms, which could lead to therapeutic effects.

Enzyme Inhibition

Compounds related to this compound have shown promise in inhibiting various enzymes. For instance:

  • Acetylcholinesterase (AChE) : Some derivatives exhibit significant inhibitory activity against AChE, which is crucial for neurotransmission.
  • Urease : Inhibition of urease has been noted, indicating potential applications in treating infections caused by urease-producing bacteria.

Antimicrobial Activity

Studies have demonstrated that benzamide derivatives possess antimicrobial properties. For example, related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Potential

Research into similar compounds has revealed anticancer properties, highlighting their potential in cancer therapy. The structural features of this compound may contribute to its efficacy in targeting cancer cells by disrupting critical signaling pathways.

Case Studies

  • Antibacterial Screening : A study evaluated a series of piperidine derivatives against several bacterial strains. The results indicated that certain compounds exhibited strong antibacterial activity, with some achieving minimum inhibitory concentrations (MIC) lower than standard antibiotics .
  • Enzyme Binding Studies : Docking studies have been performed on benzamide derivatives to analyze their binding affinities with AChE and urease. These studies suggest that modifications in the piperidine or oxolane structures can enhance binding efficiency, leading to improved inhibitory effects .

Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved EffectReference
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition
AntimicrobialSalmonella typhiModerate to strong activity
AnticancerCancer cell linesInhibition of proliferation

Structure–Activity Relationship (SAR)

The following table summarizes key findings from SAR studies related to similar compounds:

Compound StructureActivity TypeKey Findings
Benzamide with piperidineAChE InhibitionEnhanced activity with electron-withdrawing groups
Oxolane-substituted benzamidesAntimicrobialStronger activity against Gram-positive bacteria

Q & A

Q. Basic Research Focus

  • SC-XRD : Single-crystal X-ray diffraction confirms hydrogen-bonded networks (e.g., R1<sup>2</sup>(7) motifs) and π-π stacking between benzamide groups (interplanar distances: 3.4–3.7 Å) .
  • DSC/TGA : Differential scanning calorimetry detects polymorphic transitions (melting points: ~180–220°C), while thermogravimetric analysis quantifies solvent/water loss (e.g., 5–10% weight loss below 100°C) .
  • Solid-state NMR : <sup>13</sup>C CP-MAS spectra resolve crystallographic inequivalence, with distinct carbonyl (δ ~168 ppm) and aromatic carbon signals .

What in vitro assays are recommended for preliminary neuroleptic activity screening?

Q. Advanced Research Focus

  • Apomorphine-induced stereotypy : Measure ED50 values in rats (target: <1 mg/kg for high potency). Compare with reference compounds like haloperidol .
  • Dopamine receptor binding : Perform competitive radioligand assays (e.g., [<sup>3</sup>H]spiperone for D2 receptors). Ki values <10 nM indicate strong antagonism .
  • hERG channel inhibition : Patch-clamp electrophysiology assesses cardiac toxicity risks (IC50 >10 μM preferred) .

How can researchers mitigate crystallization challenges during scale-up synthesis?

Q. Basic Research Focus

  • Solvent optimization : Switch from EMK to DMF/water mixtures for better solubility of intermediates.
  • Seeding : Add pre-characterized microcrystals to induce nucleation and control polymorphism .
  • Anti-solvent addition : Gradually introduce heptane during cooling to prevent oiling-out .

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